molecular formula C13H17NO2 B6167647 4-tert-butyl-3-formyl-N-methylbenzamide CAS No. 1289090-89-6

4-tert-butyl-3-formyl-N-methylbenzamide

Cat. No. B6167647
CAS RN: 1289090-89-6
M. Wt: 219.3
InChI Key:
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Description

4-tert-Butyl-3-formyl-N-methylbenzamide (4-TBMF) is an organic compound belonging to the class of benzamides. It was first synthesized in the laboratory in the early 2000s and has since been used in a number of scientific research applications. It has been used in a variety of biochemical and physiological experiments to investigate the effects of its chemical structure on the human body.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-formyl-N-methylbenzamide is not fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, 4-tert-butyl-3-formyl-N-methylbenzamide can reduce inflammation and the associated symptoms. It is also thought to act as an inhibitor of the enzyme topoisomerase II, which is involved in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-3-formyl-N-methylbenzamide are not yet fully understood. However, it is thought to have anti-inflammatory and anti-cancer properties. It has been shown to reduce inflammation and the associated symptoms, and it has been found to inhibit the growth of cancer cells. In addition, 4-tert-butyl-3-formyl-N-methylbenzamide has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

4-tert-butyl-3-formyl-N-methylbenzamide has a number of advantages for use in laboratory experiments. It is simple and efficient to synthesize, and it can be used to study the effects of its chemical structure on the human body. In addition, it has anti-inflammatory and anti-cancer properties, which makes it useful for studying the effects of environmental toxins on the human body. However, there are some limitations to its use in laboratory experiments. For example, it is not known how long it takes for 4-tert-butyl-3-formyl-N-methylbenzamide to take effect, and it is not known how it interacts with other drugs or chemicals.

Future Directions

There are a number of potential future directions for the use of 4-tert-butyl-3-formyl-N-methylbenzamide in scientific research. For example, further research could be conducted to investigate the effects of 4-tert-butyl-3-formyl-N-methylbenzamide on other diseases, such as Alzheimer’s disease. In addition, further research could be conducted to investigate the mechanism of action of 4-tert-butyl-3-formyl-N-methylbenzamide and its interactions with other drugs and chemicals. Finally, further research could be conducted to investigate the effects of 4-tert-butyl-3-formyl-N-methylbenzamide on the environment, as it is a synthetic compound.

Synthesis Methods

4-tert-butyl-3-formyl-N-methylbenzamide is synthesized by a two-step process. In the first step, a mixture of 4-tert-butylbenzaldehyde and N-methylbenzamide is treated with a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent. The resulting product is 4-tert-butyl-3-formyl-N-methylbenzamide. The second step involves the addition of formic acid to the mixture, resulting in the formation of 4-tert-butyl-3-formyl-N-methylbenzamide. This method is simple and efficient, and it can be used to synthesize a variety of compounds with similar chemical structures.

Scientific Research Applications

4-tert-butyl-3-formyl-N-methylbenzamide has been used in a variety of scientific research applications, including the study of cell differentiation, the regulation of gene expression, and the study of the effects of environmental toxins on the human body. It has also been used to investigate the effects of its chemical structure on the human body. In particular, 4-tert-butyl-3-formyl-N-methylbenzamide has been used to study the effects of its anti-inflammatory and anti-cancer properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-tert-butyl-3-formyl-N-methylbenzamide involves the reaction of N-methyl-4-tert-butylaniline with ethyl formate followed by hydrolysis and subsequent reaction with acetic anhydride.", "Starting Materials": [ "N-methyl-4-tert-butylaniline", "Ethyl formate", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: N-methyl-4-tert-butylaniline is reacted with ethyl formate in the presence of sodium hydroxide to form N-methyl-4-tert-butyl-N-ethoxycarbonylaniline.", "Step 2: The product from step 1 is hydrolyzed with hydrochloric acid to form N-methyl-4-tert-butyl-3-carboxyaniline.", "Step 3: The product from step 2 is reacted with acetic anhydride in the presence of sodium acetate to form 4-tert-butyl-3-formyl-N-methylbenzamide.", "Step 4: The product from step 3 is purified by recrystallization from a suitable solvent." ] }

CAS RN

1289090-89-6

Product Name

4-tert-butyl-3-formyl-N-methylbenzamide

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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